molecular formula C29H32N6O4S B1680412 昆沙替尼 CAS No. 950769-58-1

昆沙替尼

货号 B1680412
CAS 编号: 950769-58-1
分子量: 560.7 g/mol
InChI 键: CVWXJKQAOSCOAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quizartinib, also known as AC220 or Vanflyta, is an oral, highly potent, and selective next-generation FLT3 inhibitor . It is used in combination with other medicines (e.g., cytarabine, anthracycline) and alone as maintenance therapy to treat acute myeloid leukemia in patients with a FLT3-ITD mutation . It was approved for medical use in Japan in October 2019, in the United States in July 2023, and the European Union in November 2023 .


Molecular Structure Analysis

Quizartinib is a small molecule inhibitor of the receptor tyrosine kinase FLT3 . Its molecular formula is C29H32N6O4S, and its molecular weight is 560.67 g/mol . Quizartinib and its major active metabolite, AC886, bind to the adenosine triphosphate (ATP) binding domain of FLT3 with comparable affinity .


Chemical Reactions Analysis

Quizartinib works by inhibiting FLT3 kinase activity, thereby preventing further autophosphorylation, which leads to cell proliferation . It is well-absorbed and undergoes extensive metabolism in the liver, primarily through the CYP3A4 enzyme .


Physical And Chemical Properties Analysis

Quizartinib has a molecular formula of C29H32N6O4S and a molecular weight of 560.67 g/mol . More detailed physical and chemical properties were not found in the search results.

作用机制

Target of Action

Quizartinib is a potent and selective inhibitor of the receptor tyrosine kinase FLT3 . FLT3, also known as CD135, is a proto-oncogene . Mutations in FLT3, particularly internal tandem duplications (ITD), are among the most common mutations in acute myeloid leukemia (AML) and are markers of adverse outcomes .

Mode of Action

Quizartinib and its major active metabolite, AC886, bind to the adenosine triphosphate (ATP) binding domain of FLT3 with comparable affinity . They have a 10-fold lower affinity towards flt3-itd mutation compared to wild-type flt3 . By inhibiting FLT3, quizartinib prevents the activation of downstream signal transduction pathways that promote the survival and proliferation of leukemia cells .

Biochemical Pathways

The FLT3-ITD mutation leads to constitutively active FLT3, resulting in poorer overall survival and a higher risk of relapse in AML patients . By inhibiting FLT3, quizartinib disrupts these downstream signaling pathways, thereby inhibiting the proliferation of leukemia cells and inducing their apoptosis .

Pharmacokinetics

Quizartinib is administered orally . The volume of distribution at steady state in healthy subjects was estimated to be 275 L . Quizartinib is extensively metabolized, with the metabolites excreted primarily in feces, suggesting hepatobiliary excretion of radioactivity, non-biliary excretion into the gastrointestinal tract, or metabolism within the gastrointestinal tract . No clinically significant differences in the pharmacokinetics of quizartinib were observed when administered with a high-fat, high-calorie meal .

Result of Action

Quizartinib has shown robust clinical activity in patients with FLT3-ITD-mutated relapsed/refractory AML . Multiple clinical trials have demonstrated quizartinib’s efficacy in this patient population . The FDA approval of quizartinib was based on positive results from the QuANTUM-First trial for FLT3-ITD positive AML, where quizartinib combined with standard cytarabine and anthracycline induction and standard cytarabine consolidation, followed by a maintenance monotherapy resulted in a 22% reduction in the risk of death .

Action Environment

The efficacy of quizartinib can be influenced by various environmental factors. For instance, the use of strong CYP3A inhibitors can result in an 82% increase in the area under the curve (AUC) and a 72% increase in the maximum concentration (Cmax) of quizartinib . Additionally, albumin level, age, and body surface area were statistically significant covariates on quizartinib pharmacokinetics . Their individual effects on quizartinib auc and cmax were less than 20% .

生物活性

Quizartinib has been shown to be a potent and selective inhibitor of FLT3 in preclinical studies. It has been shown to inhibit FLT3-mediated cell proliferation and cell cycle progression, and to induce apoptosis in a variety of hematologic malignancies.
Biochemical and Physiological Effects
Quizartinib has been shown to inhibit FLT3-mediated cell proliferation and cell cycle progression in a variety of hematologic malignancies. It has also been shown to induce apoptosis in these cells. In addition, it has been shown to inhibit the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.

实验室实验的优点和局限性

Quizartinib is a potent and selective inhibitor of FLT3 and has been studied extensively in preclinical and clinical studies. The main advantage of using quizartinib in laboratory experiments is its high selectivity and potency. It is also relatively easy to obtain and use in laboratory experiments. The main limitation of quizartinib is its relatively short half-life, which can limit its use in long-term experiments.

未来方向

Quizartinib has been approved by the US Food and Drug Administration for the treatment of relapsed or refractory acute myeloid leukemia (Quizartinib). Future research should focus on exploring the potential of quizartinib in the treatment of other hematologic malignancies, such as chronic myeloid leukemia (CML) and myelodysplastic syndrome (MDS). Additionally, research should be conducted to further investigate the mechanism of action of quizartinib and its potential therapeutic applications. Furthermore, research should focus on exploring the potential of quizartinib in combination with other drugs, such as chemotherapy and immunotherapy, to improve the therapeutic efficacy of these drugs. Finally, research should be conducted to investigate the potential of quizartinib in the treatment of solid tumors, such as lung and breast cancer.

属性

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWXJKQAOSCOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241746
Record name Quizartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies.
Record name Quizartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12874
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

950769-58-1
Record name Quizartinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950769-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quizartinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950769581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quizartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12874
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quizartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIZARTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LA4O6Q0D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

reacting 7-(2-morpholin-4-yl-ethoxy)-2-(4-aminophenyl)imidazo[2,1-b]benzothiazole (VIII) with a 5-tert-butylisoxazol-3-ylcarbamate derivative (X) to yield N-(5-tert-butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzo-thiazol-2-yl]phenyl}urea (I); and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-tert-butylisoxazol-3-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quizartinib
Reactant of Route 2
Reactant of Route 2
Quizartinib
Reactant of Route 3
Reactant of Route 3
Quizartinib
Reactant of Route 4
Reactant of Route 4
Quizartinib
Reactant of Route 5
Reactant of Route 5
Quizartinib
Reactant of Route 6
Quizartinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。